molecular formula C12H21NO3 B1312442 tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 194222-05-4

tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1312442
M. Wt: 227.3 g/mol
InChI Key: SEGZJJSZYOEABC-ULKQDVFKSA-N
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Description

“tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is also known by its Chinese name "3-羟基-8-氮杂双环 [3.2.1]辛烷-8-甲酸叔丁酯" . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H21NO3 . The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.30 . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

  • Asymmetric Synthesis of Tropane Alkaloids The compound has been utilized in the asymmetric synthesis of tropane alkaloids like (+)-pseudococaine. This process involves ring-closing iodoamination, producing 8-azabicyclo[3.2.1]octane scaffolds, which are key intermediates in synthesizing such alkaloids (Brock et al., 2012).

  • Study of Molecular Structure and Synthesis Processes Studies have been conducted on the synthesis and molecular structure of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. These involve intramolecular lactonization reactions and characterization through spectroscopy and X-ray diffraction, contributing to the understanding of bicyclic structures (Moriguchi et al., 2014).

  • Chemical Transformations and Stereochemistry The compound is involved in various chemical transformations, such as mesylation, elimination, and Grob fragmentation, to produce different alkene structures. This exploration aids in understanding stereochemistry and reaction mechanisms in organic chemistry (Baylis & Thomas, 2007).

  • Synthesis of Chiral Cyclic Amino Acid Esters The compound serves as a base for synthesizing chiral cyclic amino acid esters, contributing to the field of stereochemistry and enantioselective synthesis. This includes characterizing the synthesized compounds through spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

  • Conformational Studies and Synthesis of Esters The compound is studied for synthesizing various esters, contributing to the understanding of molecular conformations and stereochemical aspects in organic compounds (Diez et al., 1991).

  • Combinatorial Synthesis of Benztropine Analogues It has been used in the synthesis of benztropine analogues, a key step in the development of monoamine transporter inhibitors. This research is crucial for understanding the interaction of organic molecules with biological systems (Pedersen et al., 2004).

  • Enantioselective Synthesis for Medicinal Chemistry The compound plays a role in the enantioselective synthesis of intermediates for potent CCR2 antagonists, highlighting its significance in medicinal chemistry (Campbell et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The compound has a hazard statement of H302, and precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

properties

IUPAC Name

tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZJJSZYOEABC-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457281
Record name tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS RN

194222-05-4, 143557-91-9
Record name tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-tert-butyl (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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